molecular formula C11H16N2O B13154847 3-Amino-1-cyclopropyl-6-(propan-2-yl)-1,2-dihydropyridin-2-one

3-Amino-1-cyclopropyl-6-(propan-2-yl)-1,2-dihydropyridin-2-one

Cat. No.: B13154847
M. Wt: 192.26 g/mol
InChI Key: DDEZDSYENNKPCW-UHFFFAOYSA-N
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Description

3-Amino-1-cyclopropyl-6-(propan-2-yl)-1,2-dihydropyridin-2-one is a chemical compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-cyclopropyl-6-(propan-2-yl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. Common starting materials might include cyclopropylamine, isopropyl ketone, and pyridine derivatives. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing cost-effective processes. Techniques like continuous flow chemistry might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-cyclopropyl-6-(propan-2-yl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding pyridine derivatives.

    Reduction: Formation of more saturated analogs.

    Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action of 3-Amino-1-cyclopropyl-6-(propan-2-yl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The pathways involved could be related to its biological activity, such as inhibition of certain enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-cyclopropyl-6-methyl-1,2-dihydropyridin-2-one
  • 3-Amino-1-cyclopropyl-6-ethyl-1,2-dihydropyridin-2-one

Uniqueness

3-Amino-1-cyclopropyl-6-(propan-2-yl)-1,2-dihydropyridin-2-one is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the cyclopropyl and isopropyl groups might confer distinct properties compared to its analogs.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

3-amino-1-cyclopropyl-6-propan-2-ylpyridin-2-one

InChI

InChI=1S/C11H16N2O/c1-7(2)10-6-5-9(12)11(14)13(10)8-3-4-8/h5-8H,3-4,12H2,1-2H3

InChI Key

DDEZDSYENNKPCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C(=O)N1C2CC2)N

Origin of Product

United States

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